molecular formula C12H15NO3 B8280759 Ethyl 2-(4-pyridylmethyl)acetoacetate

Ethyl 2-(4-pyridylmethyl)acetoacetate

Cat. No. B8280759
M. Wt: 221.25 g/mol
InChI Key: NISLLLKCAMZRRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07098226B2

Procedure details

Next, 6 N hydrochloric acid (8 ml) was added to ethyl 2-acetyl-3-(4-pyridyl)propionate (1.20 g, 4.81 mmol), and the mixture was refluxed for 1.5 hours. The reaction mixture was concentrated under reduced pressure, 2-propanol (10 ml) was added to the concentrate, and the whole was concentrated under reduced pressure again. Ethyl acetate was added to the resulting solid, and the solid was filtered off to give 0.79 g (89%) of 4-(4-pyridyl)-2-butanone as a pale yellow solid.
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[C:2]([CH:5]([CH2:11][C:12]1[CH:17]=[CH:16][N:15]=[CH:14][CH:13]=1)C(OCC)=O)(=[O:4])[CH3:3]>>[N:15]1[CH:16]=[CH:17][C:12]([CH2:11][CH2:5][C:2](=[O:4])[CH3:3])=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
8 mL
Type
reactant
Smiles
Cl
Name
Quantity
1.2 g
Type
reactant
Smiles
C(C)(=O)C(C(=O)OCC)CC1=CC=NC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 1.5 hours
Duration
1.5 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure, 2-propanol (10 ml)
ADDITION
Type
ADDITION
Details
was added to the concentrate
CONCENTRATION
Type
CONCENTRATION
Details
the whole was concentrated under reduced pressure again
ADDITION
Type
ADDITION
Details
Ethyl acetate was added to the resulting solid
FILTRATION
Type
FILTRATION
Details
the solid was filtered off

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)CCC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.79 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 110.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.